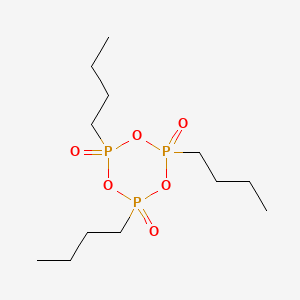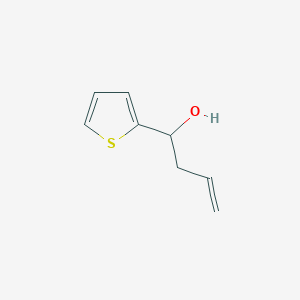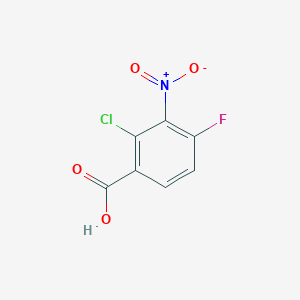
2-Chloro-4-fluoro-3-nitrobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-fluoro-3-nitrobenzoic acid is an aromatic compound with the molecular formula C7H3ClFNO4 It is a derivative of benzoic acid, where the benzene ring is substituted with chlorine, fluorine, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-fluoro-3-nitrobenzoic acid typically involves multiple steps starting from readily available raw materials. One common method involves the following steps:
Nitration: Starting from o-methylphenol, a nitration reaction is carried out to selectively generate 2-methyl-6-nitrophenol.
Chlorination: The hydroxyl group of 2-methyl-6-nitrophenol is then chlorinated to produce 2-chloro-3-nitrotoluene.
Fluorination: The chlorinated intermediate undergoes a fluorination reaction to yield 2-fluoro-3-nitrotoluene.
Oxidation: Finally, the methyl group is oxidized under the action of an oxidant to produce this compound.
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and scalable. These methods often involve the use of high-yield reactions and cost-effective reagents to ensure the process is economically viable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-fluoro-3-nitrobenzoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The nitro, chloro, and fluoro groups can be substituted under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents.
Oxidation Reactions: The compound can undergo further oxidation under strong oxidizing conditions.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide are typically employed.
Major Products
Substitution: Products include derivatives where the nitro, chloro, or fluoro groups are replaced by other functional groups.
Reduction: The major product is 2-Chloro-4-fluoro-3-aminobenzoic acid.
Oxidation: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Scientific Research Applications
2-Chloro-4-fluoro-3-nitrobenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and inhibition.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Chloro-4-fluoro-3-nitrobenzoic acid exerts its effects depends on the specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The nitro group, for example, can participate in redox reactions, while the chloro and fluoro groups can influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
2-Chloro-4-fluoro-3-nitrobenzoic acid can be compared with other similar compounds, such as:
2-Chloro-3-nitrobenzoic acid: Lacks the fluorine substituent, which can affect its reactivity and applications.
4-Fluoro-3-nitrobenzoic acid: Lacks the chlorine substituent, leading to different chemical properties and uses.
2-Fluoro-3-nitrobenzoic acid:
The presence of both chlorine and fluorine substituents in this compound makes it unique and potentially more versatile in various chemical reactions and applications.
Properties
Molecular Formula |
C7H3ClFNO4 |
|---|---|
Molecular Weight |
219.55 g/mol |
IUPAC Name |
2-chloro-4-fluoro-3-nitrobenzoic acid |
InChI |
InChI=1S/C7H3ClFNO4/c8-5-3(7(11)12)1-2-4(9)6(5)10(13)14/h1-2H,(H,11,12) |
InChI Key |
UWMQDFSOLROBQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)Cl)[N+](=O)[O-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R,3R,4S,5R)-2-(hydroxymethyl)-5-[6-[(2-hydroxyphenyl)methylamino]purin-9-yl]oxolane-3,4-diol](/img/structure/B14121051.png)
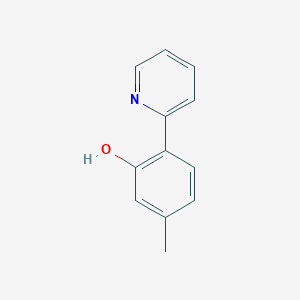
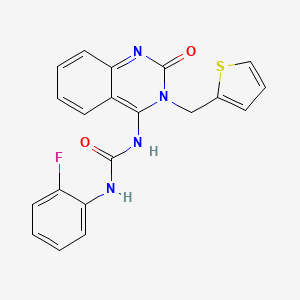
![2,2-(2-Phenylethylidene)bis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane]](/img/structure/B14121072.png)
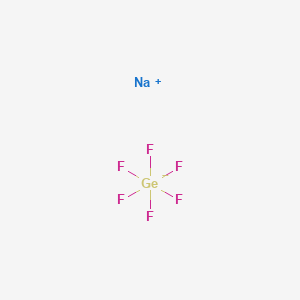
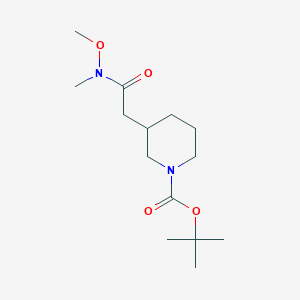
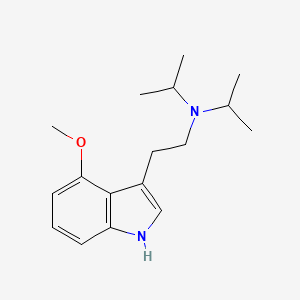
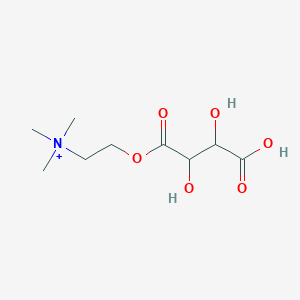
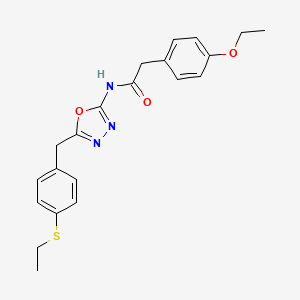
![N-(4-acetamidophenyl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14121100.png)
